Tert-butyl 2-[(6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino]pentanoate;hydrochloride
Description
Tert-butyl 2-[(6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino]pentanoate;hydrochloride is a synthetic organic compound featuring a tetrahydronaphthalene core substituted with two fluorine atoms at the 6- and 8-positions. The amino-pentanoate moiety is esterified with a tert-butyl group, and the compound is stabilized as a hydrochloride salt. The tert-butyl ester enhances lipophilicity, while the hydrochloride salt improves aqueous solubility and crystallinity .
Properties
Molecular Formula |
C19H28ClF2NO2 |
|---|---|
Molecular Weight |
375.9 g/mol |
IUPAC Name |
tert-butyl 2-[(6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino]pentanoate;hydrochloride |
InChI |
InChI=1S/C19H27F2NO2.ClH/c1-5-6-17(18(23)24-19(2,3)4)22-14-8-7-12-9-13(20)10-16(21)15(12)11-14;/h9-10,14,17,22H,5-8,11H2,1-4H3;1H |
InChI Key |
XMADDNFHCBQKTN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)OC(C)(C)C)NC1CCC2=C(C1)C(=CC(=C2)F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[(6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino]pentanoate;hydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the Tetrahydronaphthalene Moiety: The starting material, 6,8-difluoro-1,2,3,4-tetrahydronaphthalene, is synthesized through a series of fluorination and hydrogenation reactions.
Amination: The tetrahydronaphthalene derivative is then reacted with an appropriate amine to introduce the amino group.
Esterification: The resulting amino compound is esterified with tert-butyl 2-bromopentanoate under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Substitution: The difluorinated positions on the tetrahydronaphthalene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce alcohols.
Scientific Research Applications
Tert-butyl 2-[(6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino]pentanoate is a synthetic organic compound with potential applications in scientific research. Also known as tert-butyl 2-[(6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino]pentanoate, its CAS number is 1309869-67-7.
Overview
Tert-butyl 2-[(6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino]pentanoate features a tert-butyl ester group and a difluoro-substituted naphthalene moiety. The stereochemistry at the 2-position of the pentanoate and the naphthalene ring contributes to its unique biological profile.
The compound has garnered attention in medicinal chemistry because of its potential biological activities.
Pharmacological Profile
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- G Protein-Coupled Receptor Modulation: The compound may interact with G protein-coupled receptors (GPCRs), which are critical in cellular signaling pathways. This interaction can lead to altered intracellular signaling cascades that affect cell function and behavior.
- Antioxidant Activity: Preliminary studies suggest that the compound may possess antioxidant properties, potentially reducing oxidative stress in biological systems. This is particularly relevant in neuroprotective applications where oxidative damage is a concern.
- Anti-inflammatory Effects: The structure suggests potential anti-inflammatory activity through modulation of leukocyte recruitment and activation pathways.
Preparation Methods
Mechanism of Action
The mechanism of action of tert-butyl 2-[(6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino]pentanoate;hydrochloride involves its interaction with specific molecular targets. The difluorinated tetrahydronaphthalene moiety may interact with hydrophobic pockets in proteins, while the amino group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs and Functional Group Analysis
Tert-butyl 4,5-Diamino-5-Oxo-Pentanoate;Hydrochloride
- Molecular Formula : C₉H₁₉ClN₂O₃ (MW: 238.71 g/mol) .
- Key Features: Simpler structure with a tert-butyl ester, amino, and oxo groups. Lacks the tetrahydronaphthalene ring and fluorine substituents.
- Comparison: Both compounds share a tert-butyl ester and amino group, but the target compound’s difluorinated tetrahydronaphthalene ring introduces steric bulk and electronic effects. The hydrochloride salt in both enhances solubility, but the target compound’s larger aromatic system may reduce solubility compared to the simpler analog .
Thiophene Fentanyl Hydrochloride
- Molecular Formula : C₂₄H₂₆N₂OS•HCl (MW: 427.0 g/mol) .
- Key Features : Opioid derivative with a thiophene ring and piperidine core.
- Comparison :
Non-Fluorinated Tetrahydronaphthalene Derivatives
- Example : 1,2,3,4-Tetrahydronaphthalen-2-amine derivatives.
- Fluorine atoms may also reduce oxidative metabolism, improving half-life compared to non-fluorinated analogs.
Physicochemical Properties
Pharmacological and Toxicological Considerations
- Target Compound: No direct toxicological data available.
- Thiophene Fentanyl : High toxicity due to opioid receptor affinity; underscores the need for caution in handling structurally complex amines .
- Tert-butyl 4,5-Diamino-5-Oxo-Pentanoate: Limited bioactivity data, but the oxo group may confer reactivity in prodrug systems .
Analytical Methods
- Extraction: Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) sorbents, as described for phenolic compounds, is suitable for isolating the target compound from aqueous matrices .
- Characterization : LC-MS or NMR would differentiate the target compound from analogs via fluorine-specific shifts (¹⁹F NMR) or mass fragmentation patterns.
Biological Activity
Tert-butyl 2-[(6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino]pentanoate; hydrochloride, also known as (S)-tert-butyl 2-((S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-ylamino)pentanoate hydrochloride (CAS No. 1309869-67-7), is a synthetic compound with potential biological activity. This article reviews its biological properties, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C19H27F2NO2 |
| Molecular Weight | 339.42 g/mol |
| CAS Number | 1309869-67-7 |
| Synonyms | EOS-61341 |
Biological Activity
The biological activity of Tert-butyl 2-[(6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino]pentanoate; hydrochloride is primarily linked to its interaction with G protein-coupled receptors (GPCRs). GPCRs play a crucial role in various physiological processes and are common targets for therapeutic agents.
Research indicates that this compound may act as an agonist or antagonist at specific GPCRs. These receptors are involved in signaling pathways that regulate numerous biological functions including:
- Neurotransmission : The compound's structure suggests potential interactions with neurotransmitter receptors.
- Inflammation : Certain GPCRs are implicated in inflammatory responses; thus, the compound may exhibit anti-inflammatory properties.
- Metabolic Regulation : Its influence on metabolic pathways could be explored further in the context of obesity and diabetes management.
Study on GPCR Interaction
A study published in PubMed Central explored the role of various GPCRs in mediating cellular responses. It highlighted that compounds similar to Tert-butyl 2-[(6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino]pentanoate; hydrochloride can modulate receptor activity leading to altered signaling cascades .
Anti-inflammatory Effects
In vitro studies have suggested that this compound may inhibit pro-inflammatory cytokines through its action on specific GPCRs. This aligns with findings from other research indicating that GPCR modulation can lead to reduced inflammation in various models .
Metabolic Studies
Research focusing on metabolic pathways has shown that compounds targeting GPCRs can influence glucose metabolism and lipid profiles. The potential for Tert-butyl 2-[(6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino]pentanoate; hydrochloride to affect these pathways warrants further investigation .
Future Directions and Research Opportunities
- Clinical Trials : Further clinical studies are necessary to validate the efficacy and safety of Tert-butyl 2-[(6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino]pentanoate; hydrochloride in humans.
- Mechanistic Studies : Detailed mechanistic studies are needed to elucidate the specific GPCRs involved and the downstream effects of their activation or inhibition.
- Comparative Analysis : Future research could compare this compound's biological activity with other known GPCR modulators to establish its relative potency and therapeutic potential.
Q & A
Basic: What are the critical steps in synthesizing this compound, and how can purity be ensured during purification?
Methodological Answer:
Synthesis typically involves coupling the tetrahydronaphthalen-2-yl amine moiety with a tert-butyl-protected pentanoate intermediate under reflux conditions. Key considerations include:
- Protecting Group Stability : The tert-butyl group requires anhydrous conditions to prevent hydrolysis. Use inert gas (N₂/Ar) and moisture-free solvents (e.g., dichloromethane, DMF) .
- Purification : Solid-phase extraction (SPE) using Oasis HLB cartridges (conditioned with methanol and water) effectively isolates the product from by-products. Post-extraction, rotary evaporation and recrystallization in ethanol/water mixtures enhance purity .
- By-Product Mitigation : Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization to optimize reaction time and minimize side products.
Basic: Which analytical techniques are most reliable for confirming structural integrity and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to verify the tert-butyl group (δ ~1.4 ppm) and fluorinated aromatic protons (δ 6.5–7.5 ppm). Compare coupling constants with computational models (e.g., DFT) .
- High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with UV detection (λ = 254 nm) and a gradient of acetonitrile/water + 0.1% formic acid. Purity ≥95% is acceptable for most studies .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode confirms molecular weight (e.g., [M+H]+ peak matching theoretical m/z).
Advanced: How to address discrepancies in spectroscopic data during structural elucidation?
Methodological Answer:
Discrepancies often arise from residual solvents, stereochemical variations, or impurities. Mitigation strategies include:
- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals and assign quaternary carbons. For example, HMBC correlations between the amine NH and tetrahydronaphthalene protons can confirm regiochemistry .
- Deuterium Exchange : Shake samples with D₂O to identify exchangeable protons (e.g., NH or OH groups) .
- Cross-Validation : Compare data with structurally analogous compounds (e.g., tert-butyl-protected amines in PubChem entries) to identify systematic errors .
Advanced: Designing stability studies under varying pH and temperature conditions—what parameters should be prioritized?
Methodological Answer:
- Experimental Design :
- pH Range : Test stability in buffers (pH 1–10) at 37°C to simulate physiological and storage conditions.
- Temperature : Conduct accelerated degradation studies at 40°C, 60°C, and 80°C.
- Analytical Endpoints : Quantify degradation products via HPLC-MS every 24 hours. Use internal standards (e.g., deuterated analogs) to normalize recovery rates .
- Kinetic Analysis : Calculate degradation rate constants (k) using first-order kinetics. Plot Arrhenius curves to predict shelf life .
Advanced: How to optimize synthetic yield while minimizing by-products in scale-up reactions?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial designs to test variables (catalyst loading, solvent polarity, temperature). For example, a 3² factorial design can identify optimal conditions for amine coupling .
- In-Line Monitoring : Implement FTIR or Raman spectroscopy to track reaction progress in real time, enabling immediate adjustments (e.g., stopping the reaction at 90% conversion) .
- By-Product Recycling : Chromatographically isolate tert-butyl ester by-products and subject them to acid hydrolysis for reuse in subsequent batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
